

Mode of action of dicarboximide fungicides like Iprodione

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Compound of Interest

Compound Name: Iprodione

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An In-depth Technical Guide to the Mode of Action of Dicarboximide Fungicides: **Iprodione**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dicarboximide fungicides, particularly **iprodione**, represent a critical class of agrochemicals for managing a wide range of fungal pathogens. Classified under the Fungicide Resistance Action Committee (FRAC) Group 2, their primary mode of action involves the disruption of osmotic signal transduction.^[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the fungicidal activity of **iprodione**, secondary biochemical effects, and the evolution of fungal resistance. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and workflows.

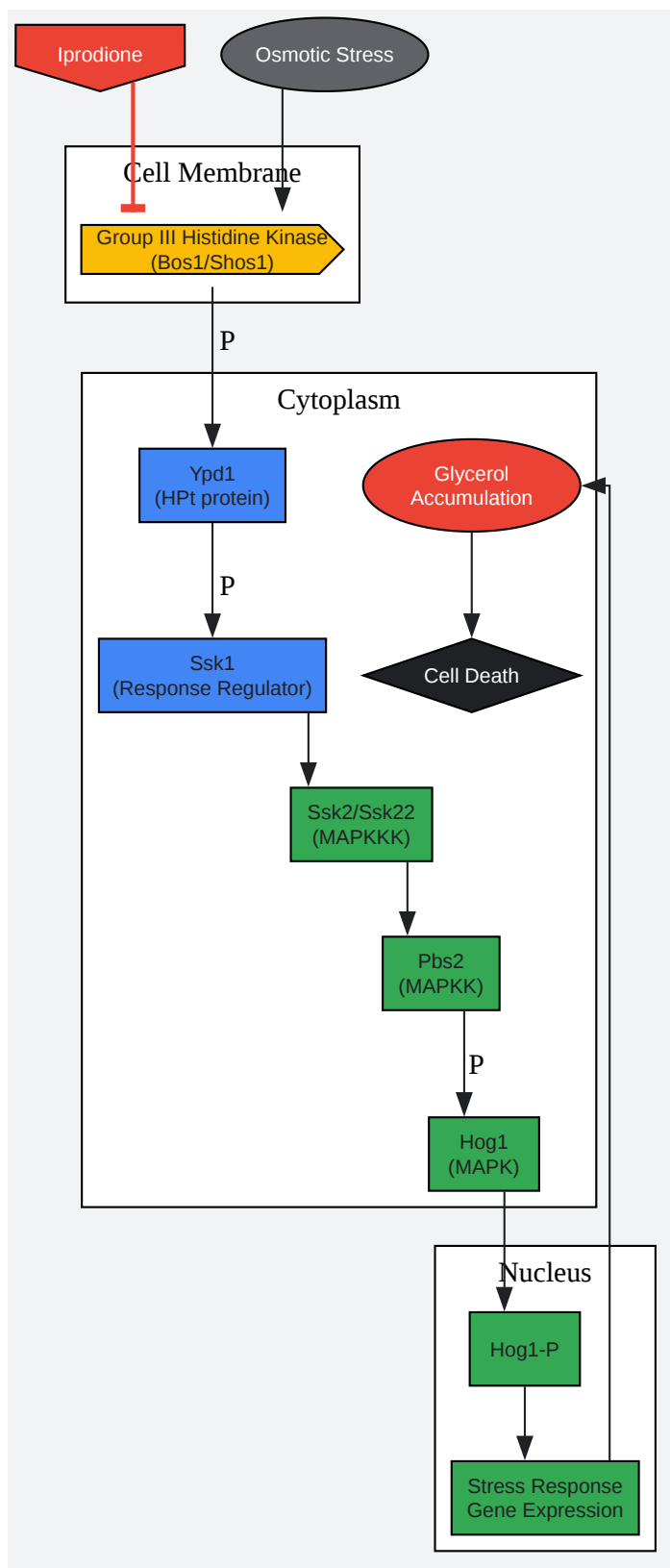
Primary Mode of Action: Disruption of the HOG Signaling Pathway

The principal target of **iprodione** is a Group III two-component hybrid histidine kinase (HK), a central sensor in the High Osmolarity Glycerol (HOG) signaling pathway.^{[2][3][4][5]} This pathway is a conserved mechanism in fungi that allows them to adapt to environmental changes, especially osmotic stress.^{[1][6]} The specific histidine kinase targeted by **iprodione** is

encoded by the Bos1 gene (Botrytis osmosensing 1) in Botrytis cinerea and its orthologs, such as Shos1 in Sclerotinia homoeocarpa.[2][7][8]

In a typical fungal two-component system, an external signal (like hyperosmotic stress) is perceived by the sensor histidine kinase. This triggers a multi-step phosphorelay cascade (His → Asp → His → Asp) that ultimately leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK), Hog1.[1][9][10] Activated Hog1 translocates to the nucleus and induces the expression of stress-response genes, including those required for the synthesis of glycerol, a compatible osmolyte that helps the cell balance internal turgor pressure.[10][11][12]

Iprodione is believed to interfere with the normal function of the Bos1/Shos1 histidine kinase, leading to aberrant signaling.[4] This results in the hyperactivation of the downstream HOG pathway, causing an uncontrolled and excessive accumulation of intracellular glycerol.[4][13][14] This severe osmotic imbalance is cytotoxic and leads to cell death in susceptible fungal strains.[4]



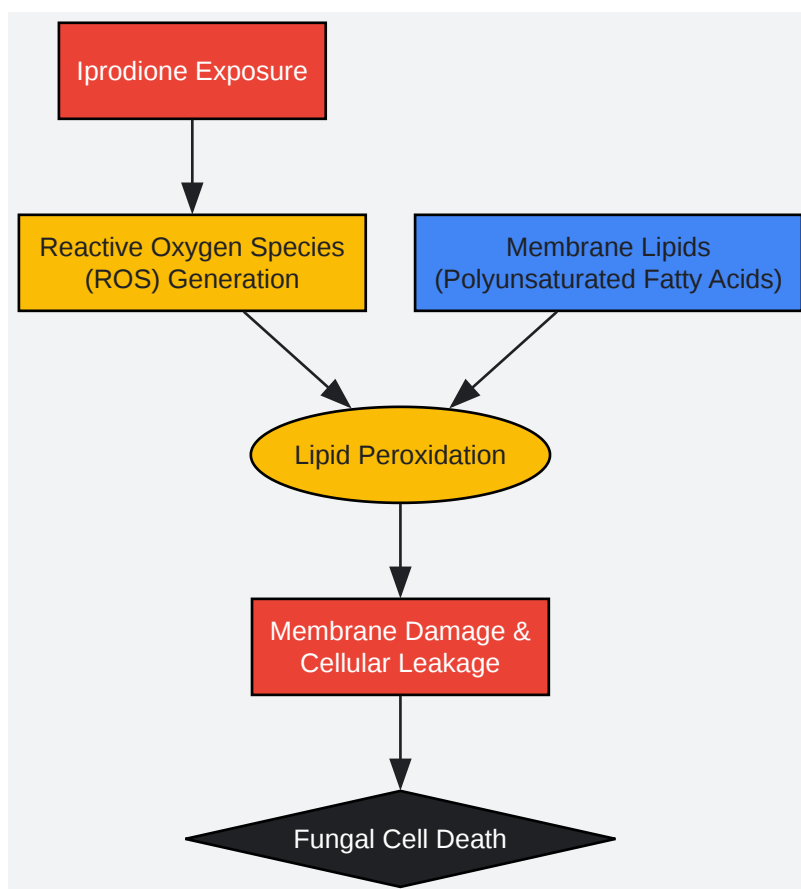
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Caption: Iprodione targets the Bos1/Shos1 histidine kinase, disrupting the HOG pathway.

Secondary Mechanisms of Action

Induction of Lipid Peroxidation

A substantial body of evidence indicates that dicarboximide fungicides induce oxidative stress, primarily through the peroxidation of membrane lipids.[15] This process involves the generation of reactive oxygen species (ROS) that attack polyunsaturated fatty acids in the fungal cell membrane, leading to a loss of membrane integrity, cellular leakage, and ultimately, cell death. The fungicidal activity of **iprodione** correlates positively with its capacity to cause lipid peroxidation.[15] This effect can be quantified by measuring thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.[16] Furthermore, the toxic effects of **iprodione** can be mitigated by the application of antioxidants like α -tocopherol, supporting the role of oxidative damage in its mode of action.[14]



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Caption: Logical flow of **iprodione**-induced lipid peroxidation leading to cell death.

Effects on Nucleic Acid and Protein Synthesis

Several sources report that **iprodione** interferes with the synthesis of RNA and proteins, or DNA and proteins, thereby inhibiting mycelial growth.[3][17] However, this mechanism is less clearly defined than the effects on osmotic sensing and lipid peroxidation. It is plausible that these effects are downstream consequences of the primary modes of action, such as cellular stress and membrane damage, rather than a direct inhibition of the transcriptional or translational machinery.

Mechanisms of Fungal Resistance

The intensive use of **iprodione** has led to the development of resistance in many fungal populations. The primary mechanisms are well-characterized and involve genetic modifications that reduce the fungicide's effectiveness.

- **Target Site Mutations:** The most common mechanism is the occurrence of point mutations in the Bos1/Shos1 gene.[2][7] These mutations result in amino acid substitutions in the histidine kinase protein, which reduce the binding affinity of **iprodione** to its target.[4][13] This prevents the hyperactivation of the HOG pathway. Common mutations in *B. cinerea* include I365S, Q369P, and N373S.[5][8]
- **Overexpression of Efflux Pumps:** Quantitative resistance, or tolerance to higher concentrations of the fungicide, is often associated with the overexpression of ATP-binding cassette (ABC) transporters.[2][5] These membrane proteins function as efflux pumps, actively removing the fungicide from the cell and lowering its intracellular concentration to sub-lethal levels.
- **Fitness Costs:** Notably, resistance mutations can be associated with a fitness penalty. In the absence of the fungicide, resistant strains may exhibit reduced mycelial growth, sporulation, and pathogenicity compared to their wild-type counterparts.[13]

Quantitative Data Summary

The efficacy of **iprodione** is typically quantified by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which represents the concentration of the fungicide required to inhibit fungal growth by 50%. These values vary significantly between fungal species and between sensitive and resistant isolates.

Fungal Species	Isolate Type	EC ₅₀ / IC ₅₀ Value	Reference(s)
Botrytis cinerea	Sensitive	0.07 - 0.87 µg/mL	[3]
Botrytis cinerea	Lab-induced Resistant Mutant	674 - 1026 µg/mL	[3]
Exserohilum turcicum	Not Specified	0.01 mg/L	[18]
Sclerotinia sclerotiorum	Sensitive	~0.6 µM	[14]

Table 1: Summary of reported EC₅₀/IC₅₀ values for **iprodione** against various fungal pathogens.

Experimental Protocols

Protocol: Mycelial Growth Inhibition Assay for EC₅₀ Determination

This protocol is used to determine the concentration of **iprodione** that inhibits fungal mycelial growth by 50%.

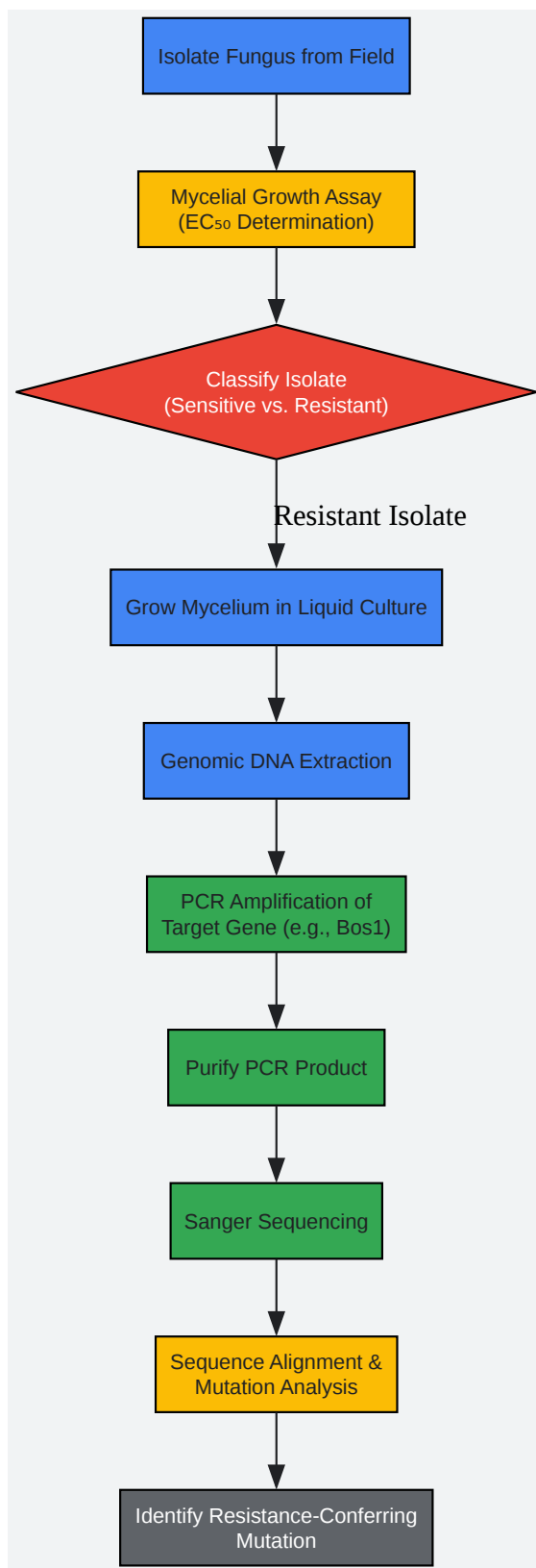
- Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a serial dilution of **iprodione** (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the amended agar into 90 mm Petri dishes.[19][20]
- Inoculation: From the margin of an actively growing, pure fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, onto the center of each fungicide-amended and control plate.[20]
- Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a period sufficient for the control plate to show significant growth but not cover the entire plate (e.g., 3-5 days).[21]
- Measurement: Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug to determine the net growth.

- **Calculation:** For each concentration, calculate the percentage of growth inhibition relative to the solvent-only control using the formula: $\text{Inhibition (\%)} = [(\text{Diameter_Control} - \text{Diameter_Treatment}) / \text{Diameter_Control}] \times 100$.
- **Data Analysis:** Plot the percentage inhibition against the logarithm of the fungicide concentration. Use probit analysis or a non-linear regression model to calculate the EC₅₀ value.[\[20\]](#)

Protocol: Sequencing of the Bos1 Gene for Resistance Analysis

This protocol identifies mutations in the target gene associated with resistance.

- **Fungal Culture and DNA Extraction:** Grow the fungal isolate (both sensitive and potentially resistant) in liquid Potato Dextrose Broth (PDB) for several days. Harvest the mycelium by filtration, freeze-dry, and grind it to a fine powder in liquid nitrogen. Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.[\[22\]](#)
- **PCR Amplification:** Design primers flanking the coding region of the Bos1 gene based on published sequences for the target species. Perform a Polymerase Chain Reaction (PCR) using the extracted genomic DNA as a template. The reaction mixture typically includes DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl₂, and Taq DNA polymerase.[\[23\]](#)
- **PCR Product Purification:** Run the PCR product on an agarose gel to verify the size of the amplicon. Purify the PCR product from the gel or directly from the reaction mixture using a commercial PCR cleanup kit to remove primers and unincorporated dNTPs.
- **Sanger Sequencing:** Send the purified PCR product for bidirectional Sanger sequencing using the same primers used for amplification.
- **Sequence Analysis:** Assemble the forward and reverse sequence reads to obtain a consensus sequence. Align the sequence from the resistant isolate against the sequence from a known sensitive (wild-type) isolate to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[\[5\]](#)



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Caption: Experimental workflow for the analysis of target-site fungicide resistance.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol quantifies lipid peroxidation by measuring MDA levels.

- **Sample Preparation:** Grow fungal mycelium in liquid culture with and without **iprodone** treatment for a defined period (e.g., 24 hours). Harvest, wash, and homogenize the mycelium in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect the supernatant (lysate).[\[24\]](#)[\[25\]](#)
- **Protein Precipitation:** To 100 μL of lysate, add 200 μL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins. Incubate on ice for 15 minutes.[\[25\]](#)
- **Centrifugation:** Centrifuge the samples at $\sim 2,200 \times g$ for 15 minutes at 4°C . Carefully collect the supernatant, which contains the MDA.[\[25\]](#)
- **Reaction:** In a screw-cap tube, mix 200 μL of the supernatant with an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA) reagent.[\[24\]](#)[\[25\]](#)
- **Incubation:** Incubate the mixture in a boiling water bath for 10-15 minutes to allow the color reaction to proceed. A pink-colored adduct will form. Cool the tubes to room temperature.[\[25\]](#)
- **Measurement:** Transfer 150 μL of the cooled reaction mixture to a 96-well plate. Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[\[25\]](#)[\[26\]](#)
- **Quantification:** Prepare a standard curve using a known concentration of MDA or its precursor, 1,1,3,3-tetramethoxypropane. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. Express results as nmol MDA per mg of protein.[\[24\]](#)

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